molecular formula C11H12O3 B186328 5-Allyl-2-hydroxy-3-methoxybenzaldehyde CAS No. 22934-51-6

5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B186328
CAS No.: 22934-51-6
M. Wt: 192.21 g/mol
InChI Key: FDHXEIOBIOVBEN-UHFFFAOYSA-N
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Description

5-Allyl-2-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O3. It is also known by its IUPAC name, 2-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde. This compound is a derivative of vanillin and is characterized by the presence of an aldehyde group, a methoxy group, and an allyl group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with eugenol, which is a naturally occurring compound found in clove oil.

    Oxidation: Eugenol is oxidized to form this compound. This oxidation can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2-hydroxy-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

    Condensation: The compound can undergo condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2) are used for substitution reactions.

    Condensation: Primary amines and secondary amines are used for condensation reactions.

Major Products Formed

    Oxidation: 5-Allyl-2-hydroxy-3-methoxybenzoic acid.

    Reduction: 5-Allyl-2-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Various halogenated derivatives.

    Condensation: Schiff bases and imines.

Scientific Research Applications

5-Allyl-2-hydroxy-3-methoxybenzaldehyde has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and as a probe for studying biological pathways.

    Medicine: It has potential therapeutic applications due to its antioxidant and antimicrobial properties.

    Industry: The compound is used in the fragrance industry for the synthesis of perfumes and flavoring agents.

Comparison with Similar Compounds

Similar Compounds

    Vanillin (4-hydroxy-3-methoxybenzaldehyde): Vanillin is a closely related compound with a similar structure but lacks the allyl group.

    Eugenol (4-allyl-2-methoxyphenol): Eugenol is another related compound that has an allyl group but lacks the aldehyde group.

    Isoeugenol (4-propenyl-2-methoxyphenol): Isoeugenol is similar to eugenol but has a different position of the double bond in the allyl group.

Uniqueness

5-Allyl-2-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both an aldehyde group and an allyl group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various scientific research applications.

Properties

IUPAC Name

2-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-9(7-12)11(13)10(6-8)14-2/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXEIOBIOVBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364888
Record name 5-allyl-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-51-6
Record name 5-allyl-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Allyl-2-hydroxy-3-methoxybenzaldehyde interact with biological targets?

A: this compound can act as a precursor for the synthesis of thiosemicarbazone ligands. These ligands, when coordinated to metal ions like molybdenum(VI), form complexes that exhibit promising biological activities [, ]. For example, a study demonstrated that a dioxomolybdenum(VI) complex with a thiosemicarbazone derived from this compound exhibited DNA binding and cleavage properties []. This interaction with DNA is thought to contribute to the complex's antitumor activity, specifically against the human colorectal cancer cell line (HCT 116) [].

Q2: What analytical techniques have been employed to characterize this compound and its derivatives?

A: Various analytical techniques have been employed to characterize this compound and its derivatives. Single-crystal X-ray crystallography has been crucial in determining the three-dimensional structures of the thiosemicarbazone ligands derived from this compound, as well as their corresponding molybdenum(VI) complexes []. This technique provides valuable insights into the coordination geometry around the metal center and the overall molecular conformation. Additionally, UV-Vis and fluorescence spectroscopy have been employed to study the interactions of these compounds with DNA []. These spectroscopic methods offer information about binding affinities and potential mechanisms of action.

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